(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-15-7-2-1-6-14(15)18-17(19(25)16-8-4-10-28-16)20(26)21(27)24(18)12-13-5-3-9-23-11-13/h1-11,18,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOXKCFKMDDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common route includes the condensation of a fluorophenyl ketone with a thiophenyl aldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with a pyridinylmethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The pyrrolidine-2,3-dione core and hydroxythiophenmethylidene group are primary sites for nucleophilic attack.
Key Findings :
-
Grignard reagents preferentially target the 2,3-dione carbonyls, yielding diastereomeric alcohols.
-
Amines induce ring-opening reactions in the pyrrolidine dione under prolonged heating .
Cycloaddition and Pericyclic Reactions
The conjugated hydroxythiophenmethylidene moiety participates in [4+2] Diels-Alder reactions.
Mechanistic Insight :
-
Electron-withdrawing fluorophenyl groups increase dienophile reactivity, accelerating cycloaddition kinetics.
Oxidation Reactions:
| Site Oxidized | Oxidizing Agent | Product | Application |
|---|---|---|---|
| Thiophene Sulfur | m-CPBA in DCM | Sulfoxide/sulfone derivatives | Enhanced solubility in polar media |
| Hydroxymethylidene | PCC in CHCl₃ | Ketone formation | Intermediate for further functionalization |
Reduction Reactions:
| Site Reduced | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| Pyrrolidine Dione | NaBH₄ in MeOH | Partial reduction to diol | Limited to less sterically hindered carbonyl |
| Fluorophenyl Ring | H₂, Pd/C in EtOAc | Defluorination (minor pathway) | <10% yield due to C-F bond stability |
Electrophilic Aromatic Substitution (EAS):
The 2-fluorophenyl group undergoes selective substitution:
| Position | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Para | HNO₃/H₂SO₄ | 0°C, 2h | 4-nitro-2-fluorophenyl derivative | 55% |
| Meta | Cl₂, FeCl₃ | Reflux, 6h | 3-chloro-2-fluorophenyl analog | 42% |
Limitation : Steric hindrance from the pyridinylmethyl group suppresses ortho substitution.
Acid/Base Hydrolysis:
| Functional Group | Conditions | Outcome |
|---|---|---|
| Pyrrolidine Dione | 6M HCl, reflux, 24h | Ring-opening to dicarboxylic acid |
| Ester Groups | NaOH (aq), 70°C | Cleavage to hydroxamic acid |
Note : Hydrolysis of the dione ring is pH-dependent, with faster kinetics under basic conditions .
Catalytic Cross-Coupling
The thiophene and pyridine rings enable palladium-mediated couplings:
| Reaction Type | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-functionalized derivative | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | Aminated thiophene analogs | 50–65% |
Optimization : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
E/Z isomerization at the methylidene double bond (quantitative conversion in <1h).
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Thiophene ring dimerization via [2+2] cycloaddition (observed in acetonitrile).
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder fragmentation.
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Light Sensitivity : Prolonged exposure leads to thiophene oxidation and pyrrolidine ring decomposition.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, thiophenyl derivatives, and pyridinyl derivatives. Examples include:
- 5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- 4-(hydroxy(thiophen-2-yl)methylidene)pyrrolidine-2,3-dione
Uniqueness
What sets (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative known for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.3 g/mol. The structure features a fluorophenyl group, a hydroxyfuran group, and a pyrrolidine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FNO5 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| InChI Key | QVRDXNUIXPPGCZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions.
- Addition of Hydroxyfuran Group : Condensation reactions with furan derivatives.
- Attachment of Functional Groups : Alkylation reactions with methoxyethyl halides.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar pyrrolidine derivatives have shown nanomolar activity against casein kinase 1 gamma (CK1γ) and epsilon (CK1ε), suggesting that this compound may also inhibit these kinases, affecting signaling pathways such as the Wnt pathway.
- Enzyme Modulation : The compound may modulate enzyme activity through interactions facilitated by its functional groups, enhancing solubility and bioavailability.
Biological Activity
Research indicates that pyrrolidine derivatives can exhibit various biological activities:
Case Studies and Research Findings
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery:
- A study focused on the antibacterial properties of pyrrolidine-2,3-dione derivatives showed significant inhibition against Pseudomonas aeruginosa, emphasizing the role of structural modifications in enhancing efficacy .
- Another investigation into kinase inhibition demonstrated that modifications in the pyrrolidine core could lead to improved selectivity and potency against specific targets involved in cellular signaling pathways.
Q & A
Q. What synthetic strategies are typically employed to prepare (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione?
The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-step condensation reactions. A representative approach includes:
- Step 1 : Formation of the pyrrolidine-2,3-dione core via cyclization of substituted acrylamide precursors under acidic or basic conditions.
- Step 2 : Introduction of substituents (e.g., fluorophenyl, thiophene-methylidene) through nucleophilic addition or cross-coupling reactions. For example, the hydroxy(thiophen-2-yl)methylidene group may be introduced via a Knoevenagel condensation using thiophene-2-carbaldehyde derivatives .
- Step 3 : Functionalization of the pyridin-3-ylmethyl group via alkylation or reductive amination . Key reaction conditions include heating (e.g., 80°C in ethanol) and purification via column chromatography (e.g., dichloromethane/methanol eluent) .
Q. How is the stereochemical configuration of the exocyclic double bond (4E) confirmed?
The E-configuration of the methylidene group is typically confirmed using:
- X-ray crystallography : Provides unambiguous evidence of geometry (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Coupling constants (e.g., > 12 Hz for trans-configuration) and NOE correlations differentiate E/Z isomers .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the hydroxy(thiophen-2-yl)methylidene moiety?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) can enhance condensation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
- Temperature control : Prolonged heating (e.g., 7–12 hours at 80°C) ensures complete enolization and condensation .
- Workup modifications : Use of aqueous washes (e.g., NaHCO) to remove unreacted aldehyde and acid byproducts .
Q. What methodologies address contradictions in reported biological activities of structurally similar pyrrolidine-2,3-diones?
Contradictions (e.g., antimicrobial potency variations) can be resolved by:
- Standardized bioassays : Repeating assays under uniform conditions (e.g., fixed bacterial strains, incubation times) .
- SAR analysis : Systematic variation of substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate contributing factors .
- Advanced spectrometry : LC-MS or MALDI-TOF to verify compound integrity and purity before testing .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
